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Compound of Interest

Compound Name:
2-(2-Methoxyethoxy)ethyl

methacrylate

CAS No.: 45103-58-0

Cat. No.: B1195332

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

synthesis and utilization of 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA)-based

copolymers for various biomedical applications. The unique thermoresponsive properties of

these polymers, particularly their tunable Lower Critical Solution Temperature (LCST), make

them highly valuable for developing "smart" materials for drug delivery and tissue engineering.

Introduction
Copolymers based on MEO2MA have garnered significant attention in the biomedical field due

to their excellent biocompatibility, water solubility, and tunable thermo-responsiveness.[1][2] By

copolymerizing MEO2MA with other monomers, such as oligo(ethylene glycol) methacrylate

(OEGMA), it is possible to precisely control the LCST of the resulting polymer.[3][4] This allows

for the design of materials that undergo a reversible phase transition from a soluble to an

insoluble state at a physiologically relevant temperature, enabling applications like

temperature-triggered drug release.[5][6]
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Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain

Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), are often employed to

synthesize MEO2MA-based copolymers with well-defined molecular weights and low

polydispersity, which is crucial for their performance in biomedical applications.[1][7]

Key Applications and Quantitative Data
MEO2MA-based copolymers are primarily used in drug delivery and tissue engineering. In drug

delivery, they can self-assemble into nanoparticles or micelles to encapsulate hydrophobic

drugs, releasing them in response to a temperature stimulus. In tissue engineering, they can be

formulated into hydrogels that act as scaffolds for 3D cell culture.[8]

Table 1: Tunable Lower Critical Solution Temperature
(LCST) of P(MEO2MA-co-OEGMA) Copolymers
The LCST of P(MEO2MA-co-OEGMA) copolymers can be finely tuned by adjusting the molar

ratio of the two monomers. An increase in the more hydrophilic OEGMA content leads to a

higher LCST.[3][5]

Molar Fraction of
MEO2MA

Molar Fraction of
OEGMA

LCST in Water (°C) LCST in PBS (°C)

80% 20% 33 ~30-32

75% 25% - -

50% 50% - ~37-40

40% 60% 48 ~45-47

Data compiled from multiple sources, slight variations may occur based on molecular weight

and experimental conditions.[3][5]

Table 2: Doxorubicin (DOX) Loading and Release in
MEO2MA-Based Nanoparticles
The efficiency of drug encapsulation and release is critical for therapeutic applications. The

following table summarizes typical drug loading content (DLC) and drug loading efficiency
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(DLE) for the anticancer drug doxorubicin (DOX) in MEO2MA-based copolymer nanoparticles.

Copolymer
Composition

Drug Loading
Content (DLC)
(%)

Drug Loading
Efficiency
(DLE) (%)

Release
Conditions

% Drug
Released (after
60h)

P(MEO2MA-co-

OEGMA)
~2-3 ~65-85

37°C (below

LCST)
~20

P(MEO2MA-co-

OEGMA)
~2-3 ~65-85

45°C (above

LCST)
~100

Data is indicative and can vary based on the specific copolymer characteristics and loading

method.[4][5]

Table 3: Biocompatibility of Methacrylate-Based
Copolymers
The cytotoxicity of MEO2MA-based copolymers is a crucial parameter for their biomedical use.

The MTT assay is a standard method to assess cell viability in the presence of these materials.

Generally, these copolymers exhibit high cell viability.[9][10]

Cell Line
Copolymer
Concentration

Incubation Time
(hours)

Cell Viability (%)

L929 5-50% of extract 96
>100 (indicative of

proliferation)

Fibroblasts Various 24 >90

Fibroblasts Various 48 >90

Cell viability is dependent on the specific copolymer, its concentration, and the cell line used.[9]

[10]
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Here we provide detailed protocols for the synthesis of MEO2MA-based copolymers via RAFT

polymerization, their formulation into drug-loaded nanoparticles, and subsequent in vitro

characterization.

Protocol 1: Synthesis of P(MEO2MA-co-OEGMA) by
RAFT Polymerization
This protocol describes a typical procedure for the synthesis of a thermoresponsive random

copolymer of MEO2MA and OEGMA.

Materials:

2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA)

Oligo(ethylene glycol) methacrylate (OEGMA, Mn ≈ 475 g/mol )

4-Cyano-4-(propylthiocarbonothioylthio)pentanoic acid (CTP) as RAFT agent

4,4'-Azobis(4-cyanovaleric acid) (ACVA) as initiator

Methanol (solvent)

Diethyl ether (for precipitation)

Nitrogen gas

Procedure:

In a Schlenk flask, dissolve MEO2MA (e.g., 1.78 g, 9.48 mmol), OEGMA (e.g., 1.20 g, 2.52

mmol), CTP (e.g., 44.6 mg, 0.16 mmol), and ACVA (e.g., 17.6 mg, 0.064 mmol) in methanol

(e.g., 4 mL). The molar ratio of [MEO2MA]0/[OEGMA]0/[CTP]0/[ACVA]0 in this example is

approximately 59.3/15.8/1/0.4.[1]

Seal the flask and degas the mixture by bubbling with nitrogen gas for 30 minutes.

Place the flask in a preheated oil bath at 60°C and allow the polymerization to proceed for 6

hours with stirring.[1]
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To stop the reaction, cool the flask in an ice bath and expose the contents to air.

Purify the resulting copolymer by precipitating the reaction mixture in cold diethyl ether.

Collect the precipitated polymer and dry it under reduced pressure.

Characterization:

The chemical structure and composition can be confirmed by ¹H NMR spectroscopy.

The molecular weight and polydispersity index (PDI) can be determined by Gel Permeation

Chromatography (GPC).

Protocol 2: Preparation of Doxorubicin (DOX)-Loaded
Micelles
This protocol outlines the preparation of drug-loaded micelles using the dialysis method.

Materials:

P(MEO2MA-co-OEGMA) copolymer

Doxorubicin hydrochloride (DOX·HCl)

Triethylamine (TEA)

Dimethyl sulfoxide (DMSO)

Dialysis membrane (MWCO: 3.5 kDa)

Deionized water

Procedure:

Dissolve the P(MEO2MA-co-OEGMA) copolymer (e.g., 30 mg) in DMSO (e.g., 20 mL).

In a separate vial, dissolve DOX·HCl (e.g., 15 mg) and TEA (e.g., 0.05 mmol) in DMSO (e.g.,

20 mL) and stir to deprotonate the DOX·HCl.
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Mix the copolymer and DOX solutions and stir for 4 hours at room temperature.

Transfer the mixture into a dialysis membrane.

Dialyze against deionized water for 48 hours, changing the water frequently to remove the

organic solvent and unloaded drug.

Collect the solution of DOX-loaded micelles.

Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the temperature-triggered release of DOX from the

thermoresponsive micelles.

Materials:

DOX-loaded micelle solution

Phosphate-buffered saline (PBS, pH 7.4)

Thermostatically controlled shaking water baths

UV-Vis spectrophotometer

Procedure:

Place a known amount of the DOX-loaded micelle solution into dialysis bags.

Immerse the dialysis bags in separate containers with a known volume of pre-warmed PBS

at two different temperatures: one below the LCST (e.g., 37°C) and one above the LCST

(e.g., 45°C).

At predetermined time intervals, withdraw a sample of the release medium and replace it

with an equal volume of fresh, pre-warmed PBS.

Measure the concentration of released DOX in the collected samples using a UV-Vis

spectrophotometer at an absorbance of 480 nm.[5]
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Calculate the cumulative percentage of drug released over time. The drug release

percentage can be calculated using the following equation:

% Release = (Amount of drug released / Total amount of drug in micelles) x 100[5]

Protocol 4: MTT Assay for Cytotoxicity Assessment
This protocol provides a method for evaluating the biocompatibility of the MEO2MA-based

copolymers using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay.

Materials:

Cell line (e.g., L929 fibroblasts)

Cell culture medium

P(MEO2MA-co-OEGMA) copolymer

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO) or isopropanol

96-well plates

Plate reader

Procedure:

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Prepare solutions of the copolymer at various concentrations in the cell culture medium.

Remove the old medium from the cells and add the copolymer solutions. Include a positive

control (e.g., a cytotoxic agent) and a negative control (cells with fresh medium only).

Incubate the cells for a specified period (e.g., 24 or 48 hours).[10]
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After incubation, remove the medium containing the copolymer and add a fresh medium

containing MTT solution (final concentration of 0.25-0.5 mg/mL).[9]

Incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

Remove the MTT solution and add a solvent (e.g., DMSO or isopropanol) to dissolve the

formazan crystals.[9]

Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

Calculate the cell viability as a percentage relative to the negative control.
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Caption: Workflow for MEO2MA-based copolymer synthesis and drug delivery application.
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Caption: Temperature-triggered drug release from thermoresponsive micelles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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